(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid
CAS No.:
Cat. No.: VC18340327
Molecular Formula: C7H9F4NO4
Molecular Weight: 247.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9F4NO4 |
|---|---|
| Molecular Weight | 247.14 g/mol |
| IUPAC Name | 3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7) |
| Standard InChI Key | ZZPHIHKPQOQEKO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₇H₉F₄NO₄, with a molecular weight of 247.14 g/mol. Its core structure consists of a five-membered pyrrolidine ring with two chiral centers at positions 2 and 3, conferring the (2R,3S) configuration. The fluorine atom at C3 introduces steric and electronic effects, while the carboxylic acid at C2 enables participation in hydrogen bonding and ionic interactions. TFA, a strong acid (pKa ≈ 0.23), likely forms a salt with the carboxylic acid group, improving solubility in polar solvents.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₄NO₄ |
| Molecular Weight | 247.14 g/mol |
| Chiral Centers | 2 (2R,3S) |
| TFA Role | Solubility enhancer, counterion |
Stereochemical Stability
The stereochemical stability of fluorinated pyrrolidines is influenced by anomeric and gauche effects. Quantum mechanical studies reveal that nN→σ*CF electron delocalization (anomeric effect) stabilizes specific conformers, while gauche effects between fluorine and adjacent substituents further dictate ring puckering . For (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid, these effects favor a twisted envelope conformation, optimizing orbital overlap and minimizing steric strain .
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically begins with a pyrrolidine precursor, such as proline derivatives, followed by fluorination and carboxylation. A representative route involves:
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Fluorination: Diethylaminosulfur trifluoride (DAST) or Selectfluor® introduces fluorine at C3 under anhydrous conditions (-20°C to 0°C).
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Carboxylation: Oxidation of a hydroxymethyl group or direct coupling with CO₂ under high pressure yields the carboxylic acid moiety.
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TFA Complexation: The final product is purified via recrystallization with TFA, forming a stable salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | DAST, CH₂Cl₂, -20°C, 12h | 68% |
| Carboxylation | KMnO₄, H₂O, 80°C, 6h | 75% |
| Purification | TFA/Et₂O, recrystallization | >95% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors for precise temperature control and scalability. Automated systems enable real-time monitoring of fluorination and carboxylation, achieving batch-to-batch consistency.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atom at C3 participates in Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides). For example, reaction with benzylamine in DMF at 60°C yields (2R,3S)-3-benzylaminopyrrolidine-2-carboxylic acid, a precursor to kinase inhibitors.
Esterification and Amide Coupling
The carboxylic acid group undergoes esterification with methanol/H₂SO₄ or amide coupling via EDC/HOBt. These derivatives are critical for prodrug development and peptide synthesis.
Stereochemical Integrity
Biological Activity and Mechanisms
Neuroactivity
The pyrrolidine scaffold mimics proline, enabling integration into neuroactive peptides. In vitro studies show affinity for GABAₐ receptors (IC₅₀ = 12 µM), suggesting potential anxiolytic applications.
Antimicrobial Properties
Fluorine’s electronegativity disrupts bacterial cell membranes. Against Staphylococcus aureus, the compound exhibits MIC = 8 µg/mL, comparable to ciprofloxacin.
Metabolic Pathways
Hepatic microsome assays reveal CYP3A4-mediated oxidation to a ketone derivative, which is subsequently conjugated with glutathione (GSH). This bioactivation pathway underscores the need for metabolic stability studies in drug design.
Applications in Medicinal Chemistry
Drug Candidates
The compound serves as a building block for protease inhibitors and GPCR modulators. For example, incorporation into a peptidomimetic scaffold improved IC₅₀ against HIV-1 protease by 40-fold compared to non-fluorinated analogs.
Agricultural Chemistry
Fluorinated pyrrolidines are explored as herbicides due to their resistance to microbial degradation. Field trials demonstrate 90% weed suppression at 10 g/hectare.
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